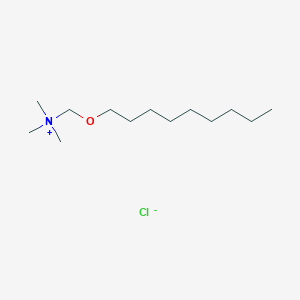
N,N,N-Trimethyl(nonyloxy)methanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl(nonyloxy)methanaminium chloride: is a quaternary ammonium compound with the chemical formula C12H28ClNO. It is known for its surfactant properties and is commonly used in various industrial and research applications. This compound is characterized by its ability to form micelles in aqueous solutions, making it useful in detergents, fabric softeners, and other cleaning products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl(nonyloxy)methanaminium chloride typically involves the reaction of nonyl alcohol with trimethylamine in the presence of a chlorinating agent. The reaction proceeds as follows:
- The intermediate product is then treated with a chlorinating agent, such as hydrochloric acid , to yield this compound.
Nonyl alcohol: reacts with to form N,N,N-Trimethyl(nonyloxy)methanaminium.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:
- Mixing nonyl alcohol and trimethylamine in a reactor.
- Adding the chlorinating agent under controlled temperature and pressure conditions.
- Purifying the product through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethyl(nonyloxy)methanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: The nonyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted ammonium compounds.
Oxidation Reactions: Products include nonyl aldehyde or nonanoic acid.
Reduction Reactions: Products include secondary or tertiary amines.
Scientific Research Applications
N,N,N-Trimethyl(nonyloxy)methanaminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the preparation of biological samples for electron microscopy due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and stability of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, fabric softeners, and other cleaning agents due to its ability to reduce surface tension and improve cleaning efficiency.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl(nonyloxy)methanaminium chloride involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to form micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in water. The molecular targets include hydrophobic surfaces and molecules, which are encapsulated within the micelles formed by the compound.
Comparison with Similar Compounds
Tetramethylammonium chloride: Similar in structure but lacks the nonyl group, making it less effective as a surfactant.
N,N,N-Trimethylmethanaminium chloride: Similar in structure but with different alkyl groups, affecting its surfactant properties.
N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: Contains a silyl group, making it useful in different applications such as coatings and adhesives.
Uniqueness: N,N,N-Trimethyl(nonyloxy)methanaminium chloride is unique due to its long nonyl chain, which enhances its surfactant properties compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring strong surface-active agents.
Properties
CAS No. |
73448-44-9 |
|---|---|
Molecular Formula |
C13H30ClNO |
Molecular Weight |
251.83 g/mol |
IUPAC Name |
trimethyl(nonoxymethyl)azanium;chloride |
InChI |
InChI=1S/C13H30NO.ClH/c1-5-6-7-8-9-10-11-12-15-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WMIQWBVRLVGVIU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCOC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


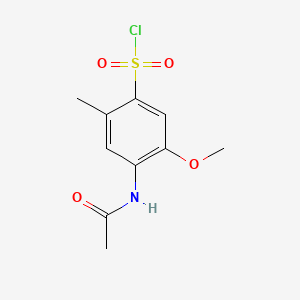
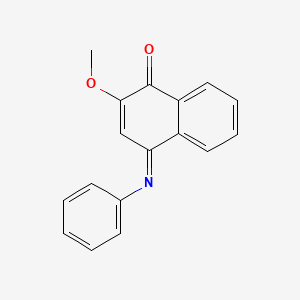
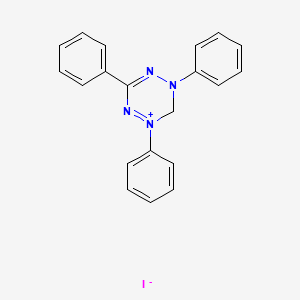
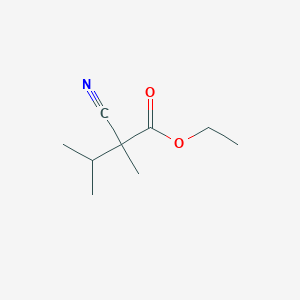
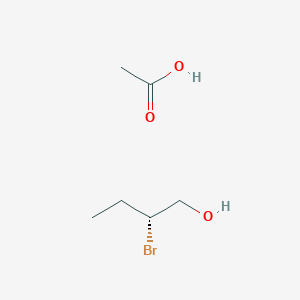
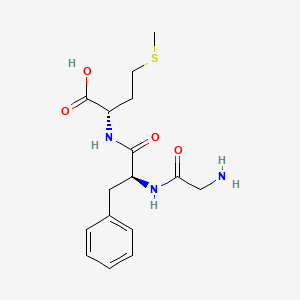
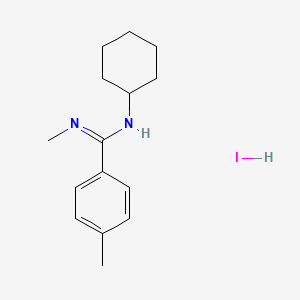



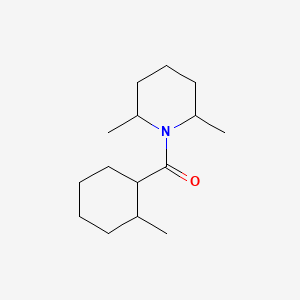
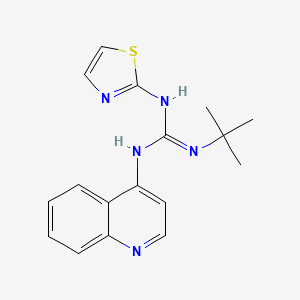
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)
